DMT-DMF-dG

Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

Traditional dG(iBu) monomers require 8-16 h deprotection, causing depurination and low yields. DMT-DMF-dG solves this: - Reduces deprotection to 1-2 h, accelerating G-rich sequence assembly. - ≥99.0% coupling efficiency ensures high cumulative yields for long oligos. - Resists depurination, critical for therapeutic oligo manufacturing and synthetic biology.

Molecular Formula C34H36N6O6
Molecular Weight 624.7 g/mol
Cat. No. B14031620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMT-DMF-dG
Molecular FormulaC34H36N6O6
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
InChIInChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,32+/m0/s1
InChIKeyIPAQINCVVCCVFU-YUXUKGBOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMT-DMF-dG Phosphoramidite Overview


DMT-DMF-dG (also known as DMT-dG(dmf) or DMF-dG-CE phosphoramidite, CAS 330628-04-1) is a nucleoside phosphoramidite building block for solid-phase DNA synthesis. It features a 5′-O-(4,4′-dimethoxytrityl) (DMT) protecting group and an N2-dimethylformamidine (DMF) base-protecting group on the deoxyguanosine nucleoside . The DMF group is a key differentiator, enabling faster deprotection kinetics compared to traditional guanine protecting groups such as isobutyryl (iBu) [1]. This monomer is specifically designed for high-throughput oligonucleotide synthesis, offering enhanced performance in the assembly of guanine-rich sequences and reducing post-synthesis processing time .

Fast deprotection Designed for high-throughput DNA synthesis with DMF protecting group
G-rich sequences Recommended for oligonucleotides with consecutive guanosine runs
Automated synthesis Compatible with standard phosphoramidite chemistry on DNA synthesizers

Why Generic dG Cannot Replace DMT-DMF-dG


Standard deoxyguanosine phosphoramidites protected with an isobutyryl (iBu) group on the N2 exocyclic amine require prolonged exposure to concentrated ammonium hydroxide (typically 8–16 hours at 55 °C) to achieve complete deprotection [1]. This extended basic treatment can lead to undesirable side reactions, including depurination and base modification, which ultimately reduce the yield and purity of the full-length oligonucleotide product. The dimethylformamidine (DMF) protecting group in DMT-DMF-dG is specifically engineered to be more base-labile, dramatically shortening deprotection times to as little as 1–2 hours . Substituting a standard dG(iBu) monomer in a fast-deprotection protocol will result in incomplete deprotection, generating a heterogeneous mixture of partially protected oligonucleotides that are unsuitable for most downstream applications without additional purification [2].

Incomplete Deprotection with dG(iBu)
Standard dG(iBu) requires prolonged ammonium hydroxide treatment; fast protocols may lead to partially protected products and heterogeneity.
Increased Depurination Risk
Extended base exposure with iBu group can promote depurination, lowering full-length oligonucleotide yield and purity.

DMT-DMF-dG vs. dG(iBu) Performance Evidence


Faster Deprotection than dG(iBu)

The dimethylformamidine (DMF) protecting group of DMT-DMF-dG exhibits significantly faster deprotection kinetics in concentrated ammonium hydroxide than the standard isobutyryl (iBu) protecting group on dG(iBu). This reduces the post-synthesis processing bottleneck and overall turnaround time for oligonucleotide production. [1]

Faster Deprotection
Head-to-head
1–2 h vs 8–16 h (55 °C)
Supports high-throughput synthesis and faster turnaround
DMF group hydrolyzes ~2.25× faster than iBu (65 °C, NH₄OH)
Oligonucleotide Synthesis Deprotection Kinetics High-Throughput Synthesis

G-Rich Sequence Assembly Advantage

The DMT-DMF-dG monomer is specifically recommended for the synthesis of oligonucleotides containing multiple consecutive guanosine residues (G-rich sequences). In these contexts, the use of conventional dG(iBu) monomers is known to result in incomplete deprotection, leading to lower yields of the desired full-length product. The DMF protecting group mitigates this issue. [1]

G-Rich Assembly
Head-to-head
Reduced incomplete deprotection vs dG(iBu)
Higher yields for G-quadruplex and G-rich constructs
Observed in solid-phase synthesis, NH₄OH deprotection
G-Quadruplex Difficult Sequences Coupling Efficiency

High Coupling Efficiency on CPG

When loaded onto controlled pore glass (CPG) supports, DMT-DMF-dG exhibits high coupling efficiency, a critical parameter for synthesizing long oligonucleotides where cumulative stepwise yield is paramount. This is a baseline requirement for high-fidelity synthesis. [1]

Coupling Efficiency
Class-level
≥99.0% on CPG
Meets high-fidelity requirements for long oligonucleotides
Vendor specification; verification recommended
Solid Support Coupling Efficiency Long Oligonucleotides

Solution Stability Comparable to Standards

The stability of DMT-DMF-dG in acetonitrile solution is comparable to that of the standard DNA phosphoramidites (dA(bz), dC(bz), and dT). This ensures consistent performance over extended synthesis runs and simplifies inventory management by eliminating the need for special handling protocols. [1]

Solution Stability
Class-level
Comparable to dA(bz), dC(bz), dT
Consistent performance on automated synthesizers
No reported difference in acetonitrile solution stability
Automated Synthesis Reagent Stability Process Robustness

Enhanced Depurination Resistance

The electron-donating nature of the formamidine (DMF) protecting group stabilizes the glycosidic bond, conferring enhanced resistance to acid-catalyzed depurination during the repeated detritylation steps of solid-phase synthesis. This is a key advantage over electron-withdrawing acyl protecting groups like isobutyryl (iBu) which can destabilize the glycosidic bond. [1] [2]

Depurination Resistance
Class-level
Enhanced vs iBu and PAC groups
Minimizes truncated sequences, enables longer oligo synthesis
Stabilization of glycosidic bond by formamidine group
Depurination Glycosidic Bond Stability Long Oligonucleotide Synthesis

DMT-DMF-dG Applications


High-Throughput Oligonucleotide Core Facilities

Core facilities and high-throughput synthesis laboratories benefit directly from the 2.25× faster deprotection kinetics of DMT-DMF-dG relative to dG(iBu). This reduces the overall cycle time for primer and probe production, allowing more synthesis runs per instrument per day and accelerating project turnaround.

G-Quadruplex and G-Rich Oligo Synthesis

For researchers synthesizing oligonucleotides containing runs of consecutive guanines (e.g., for G-quadruplex studies, aptamer development, or certain antisense sequences), DMT-DMF-dG is the preferred monomer. It mitigates the incomplete deprotection issues associated with dG(iBu) in these contexts, leading to significantly higher yields of the correctly deprotected full-length product. [1]

Large-Scale Therapeutic Oligonucleotide Manufacturing

In process development and manufacturing of oligonucleotide therapeutics (e.g., antisense, siRNA), the combination of fast deprotection, high coupling efficiency (≥99.0%), and enhanced stability against depurination translates to improved overall yield, reduced impurity profiles, and lower cost of goods. These are critical economic and quality drivers for GMP production. [2]

Long Oligonucleotide and Complex Construct Synthesis

The ≥99.0% coupling efficiency and the enhanced depurination resistance of DMT-DMF-dG are essential for assembling long oligonucleotides where cumulative stepwise yield is paramount. This makes it a critical reagent for synthetic biology applications, gene synthesis, and the construction of long probes for advanced genomic assays. [2] [3]

Application
Selection Property
Validation Focus
High-throughput synthesis
Fast deprotection kinetics
Deprotection time and cycle reduction
G-rich sequence synthesis
Complete deprotection of guanine clusters
Yield and purity of full-length product
Therapeutic oligo manufacturing
Process yield and impurity profile
Coupling efficiency and depurination resistance
Long oligo synthesis
High coupling efficiency
Cumulative stepwise yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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